- A new facet of amide synthesis by tandem acceptorless dehydrogenation of amines and oxygen transfer of DMSO, Journal of Catalysis, 2023, 417, 153-163

Cas no 938-73-8 (2-Ethoxybenzamide)

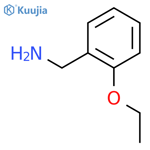

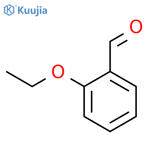

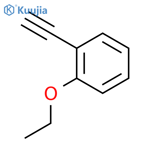

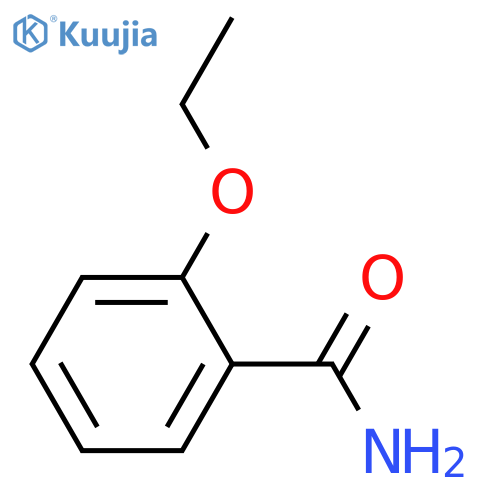

2-Ethoxybenzamide structure

Produktname:2-Ethoxybenzamide

2-Ethoxybenzamide Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-Ethoxybenzamide

- Ethenzamide

- Ethoxybenzamine

- 2-Ethoxybenzamine

- o-Ethoxybenzamide

- 2-Aethoxy-benzamid

- 2-Aethoxy-benzoesaeure-amid

- 2-ethoxy-benzoic acid amide

- Aethylaethersalicylsaeure-amid

- Benzamide,2-ethoxy

- Etamide

- Etenzamide

- Ethbenzamide

- Ethosalicyl

- O-Aethyl-salicylamid

- Pirosolvina

- 2-Ethoxybenzoylamide

- Benzamide, 2-ethoxy-

- Ethenzamid

- Anovigam

- Trancalgyl

- Protopyrin

- Katagrippe

- Etosalicyl

- Etosalicil

- Lucamide

- Etocil

- Eusal

- Benzamide, o-ethoxy-

- Etenzamide [DCIT]

- Etenzamida [INN-Spanish]

- Ethenzamidum [INN-Latin]

- 2-Eethoxybenzamide

- H.P. 209

- L929ZCK4BF

- SBNKFTQSBPKMBZ-UHFFFAOYSA-N

- DSSTox_C

- 2-Ethoxybenzamide (ACI)

- Benzamide, o-ethoxy- (6CI, 7CI, 8CI)

- NSC 28787

- E0222

- J3.352I

- SY015492

- Ethenzamidum

- SR-01000877236-2

- 938-73-8

- BRN 2208582

- s4524

- ETHENZAMIDE (MART.)

- MFCD00007977

- Orthoethoxybenzamide

- DB-370072

- D70657

- 2-ethoxy-benzamide

- Q553324

- ETHENZAMIDE [INN]

- Ethenzamide 1.0 mg/ml in Methanol

- CHEBI:31564

- Tox21_200025

- CAS-938-73-8

- AKOS003280312

- Tox21_111156

- SR-01000877236

- Tox21_111156_1

- Ethoxybenzamide

- HY-B1428

- DB13544

- CCG-213844

- Z54953371

- Q-201075

- CHEMBL1483877

- Etenzamida

- CCRIS 9124

- DTXCID40581

- STK105005

- AB01010349_03

- NCGC00091616-03

- Ethenzamide (JP17/INN)

- CS-4916

- SCHEMBL25624

- DTXSID4020581

- NCGC00091616-01

- BRD-K88308881-001-06-8

- NSC28787

- N02BA07

- Ethenzamidum (INN-Latin)

- AC-11991

- 2-Ethoxybenzamide, 97%

- ETHENZAMIDE [MI]

- 4-10-00-00175 (Beilstein Handbook Reference)

- ETHENZAMIDE [JAN]

- Etenzamida (INN-Spanish)

- NS00002670

- SBI-0653503.0001

- WLN: ZVR BO2

- MLS002302987

- NCGC00257579-01

- Ethanzamide

- EINECS 213-346-4

- SMR001307304

- HMS3039J16

- EN300-6492973

- ETHENZAMIDE [MART.]

- NCGC00091616-02

- Ethenzamide 100 microg/mL in Acetonitrile

- Ethenzamide (TN)

- DB-057442

- D01466

- NSC-28787

- Ethenzamide [INN:BAN:JAN]

- KS-5320

- ETHENZAMIDE [WHO-DD]

- UNII-L929ZCK4BF

-

- MDL: MFCD00007977

- Inchi: 1S/C9H11NO2/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H2,10,11)

- InChI-Schlüssel: SBNKFTQSBPKMBZ-UHFFFAOYSA-N

- Lächelt: O=C(C1C(OCC)=CC=CC=1)N

- BRN: 2208582

Berechnete Eigenschaften

- Genaue Masse: 165.07900

- Monoisotopenmasse: 165.078979

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 3

- Komplexität: 159

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 52.3

- XLogP3: 1.2

- Oberflächenladung: 0

- Tautomerzahl: 2

Experimentelle Eigenschaften

- Farbe/Form: Weißes oder cremeweißes kristallines Pulver, fast geruchlos und geschmacksneutral

- Dichte: 1.1603 (rough estimate)

- Schmelzpunkt: 130.0 to 134.0 deg-C

- Siedepunkt: 302°C at 760 mmHg

- Flammpunkt: 153.7 °C

- Brechungsindex: 1.5620 (estimate)

- Wasserteilungskoeffizient: <0.1 g/100 mL at 16 ºC

- PSA: 52.32000

- LogP: 1.88450

- Löslichkeit: Löslich in Chloroform \ Ethanol \ Aceton, unlöslich in Wasser \ Ether

- Merck: 3731

2-Ethoxybenzamide Sicherheitsinformationen

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H303

- Warnhinweis: P312

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:2

- Sicherheitshinweise: S24/25

- RTECS:CV4900000

- TSCA:Yes

- Toxizität:LD50 orally in mice: 1160 mg/kg (Starmer)

- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

2-Ethoxybenzamide Zolldaten

- HS-CODE:29242995

- Zolldaten:

China Zollkodex:

2924299090Übersicht:

Andere zyklische Amide (einschließlich zyklischer Carbamate)(einschließlich ihrer Derivate sowie ihrer Salze). MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:30,0%

Deklarationselemente:

Produktname, Bauteilinhalt, Verwendung zu, Verpackung

Zusammenfassung:

299299090. andere zyklische Amide (einschließlich zyklische Carbamate) und ihre Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:30,0%

2-Ethoxybenzamide Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E0222-25g |

2-Ethoxybenzamide |

938-73-8 | 98.0%(GC) | 25g |

¥230.0 | 2022-06-10 | |

| TRC | E891343-100g |

2-Ethoxybenzamide |

938-73-8 | 100g |

$ 130.00 | 2022-06-05 | ||

| Key Organics Ltd | KS-5320-5MG |

Ethanzamide |

938-73-8 | >97% | 5mg |

£42.00 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0058-1 g |

2-Ethoxybenzamide |

938-73-8 | 99.58% | 1g |

¥485.00 | 2022-04-26 | |

| S e l l e c k ZHONG GUO | S4524-500mg |

2-Ethoxybenzamide |

938-73-8 | 99.93% | 500mg |

¥2433.2 | 2023-09-16 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E838400-100g |

2-Ethoxybenzamide |

938-73-8 | 97% | 100g |

368.00 | 2021-05-17 | |

| TRC | E891343-500g |

2-Ethoxybenzamide |

938-73-8 | 500g |

$ 400.00 | 2022-06-05 | ||

| TRC | E891343-100000mg |

2-Ethoxybenzamide |

938-73-8 | 100g |

$159.00 | 2023-05-18 | ||

| FUJIFILM | 051-04935-500g |

o-Ethoxybenzamide |

938-73-8 | 500g |

JPY 10,500 | 2021-11-29 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DP771-100g |

2-Ethoxybenzamide |

938-73-8 | 98% | 100g |

¥387.0 | 2022-06-10 |

2-Ethoxybenzamide Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Catalysts: 2506117-64-0 Solvents: Dimethyl sulfoxide ; 48 h, 80 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Catalysts: Cupric acetate Solvents: Ethanol ; 10 min, 180 psi, 120 °C

Referenz

- Copper-Catalyzed Self-Condensation of Benzamide: Domino Reactions towards Quinazolinones, European Journal of Organic Chemistry, 2018, 2018(39), 5382-5388

Synthetic Routes 3

Synthetic Routes 4

Reaktionsbedingungen

1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Water ; 24 h, 80 °C

Referenz

- Method for preparation of primary and secondary amide compounds from N-substituted amide compounds adopting dichloro(p-cymene)ruthenium (II) dimer complex as catalyst, China, , ,

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Saccharin Catalysts: Titanium superoxide (Ti(O2)2) Solvents: 1,4-Dioxane , Decane ; rt; 1 h, rt → 90 °C

Referenz

- Ti-superoxide catalyzed oxidative amidation of aldehydes with saccharin as nitrogen source: synthesis of primary amides, RSC Advances, 2020, 10(2), 724-728

Synthetic Routes 6

Synthetic Routes 7

Reaktionsbedingungen

Referenz

- Auxiliary-directed etherification of sp2 C-H bonds under heterogeneous metal-organic framework catalysis: synthesis of ethenzamide, RSC Advances, 2018, 8(5), 2829-2836

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Water Catalysts: 2853616-75-6 Solvents: Isopropanol ; 2 h, 80 °C

Referenz

- Hydration of Nitriles Catalyzed by Ruthenium Complexes: Role of Dihydrogen Bonding Interactions in Promoting Base-Free Catalysis, Inorganic Chemistry, 2022, 61(39), 15463-15474

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Formic acid , Triethylamine Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Water ; 12 h, 100 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referenz

- Ruthenium(II)-catalyzed reductive N-O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides, Organic Chemistry Frontiers, 2021, 8(1), 112-119

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide , Oxygen Catalysts: Gallic acid Solvents: Ethanol , Water ; 30 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

Referenz

- Efficient Hydration of Nitriles Promoted by Gallic Acid Derived from Renewable Bioresources, ChemCatChem, 2017, 9(7), 1349-1353

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine , Dipotassium phosphate , Oxygen Catalysts: Tris(2,2′-bipyridyl)dichlororuthenium(II) hexahydrate Solvents: Methanol , Acetonitrile , Water ; 20 h, 1 atm, rt

Referenz

- Green method and system for preparation of amide compounds from nitrile compounds, China, , ,

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Ammonia Catalysts: Iodine Solvents: Dimethyl sulfoxide , Water ; 3 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

Referenz

- Visible Light-Induced Iodine-Catalyzed Transformation of Terminal Alkynes to Primary Amides via CC Bond Cleavage under Aqueous Conditions, Advanced Synthesis & Catalysis, 2016, 358(3), 500-505

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: Magnesium , Lithium chloride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 25 °C; 25 °C → -20 °C

1.3 Solvents: Tetrahydrofuran ; -20 °C; 5 min, -20 °C; -20 °C → 25 °C; 2 h, 25 °C

1.4 Reagents: Potassium carbonate Solvents: Methanol ; 25 °C; 12 h, 25 °C

1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 25 °C; 25 °C → -20 °C

1.3 Solvents: Tetrahydrofuran ; -20 °C; 5 min, -20 °C; -20 °C → 25 °C; 2 h, 25 °C

1.4 Reagents: Potassium carbonate Solvents: Methanol ; 25 °C; 12 h, 25 °C

Referenz

- Preparation of Primary Amides from Functionalized Organozinc Halides, Organic Letters, 2010, 12(16), 3648-3650

Synthetic Routes 19

Synthetic Routes 20

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate , Hydroxyamine hydrochloride Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide , Water ; 19 h, 100 °C; 100 °C → rt

Referenz

- Palladium-Catalyzed One-Pot Conversion of Aldehydes to Amides, Advanced Synthesis & Catalysis, 2010, 352, 288-292

2-Ethoxybenzamide Raw materials

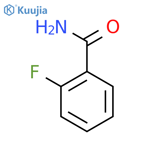

- 2-Fluorobenzamide

- 2-Ethoxybenzaldehyde

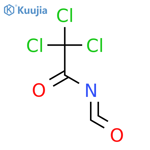

- trichloroethanecarbonyl isocyanate

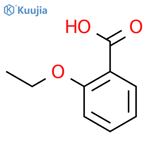

- 2-Ethoxybenzoic acid

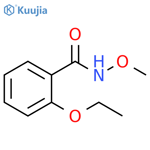

- 2-Ethoxy-N-methoxybenzamide

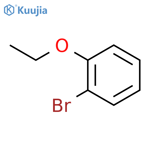

- 1-bromo-2-ethoxybenzene

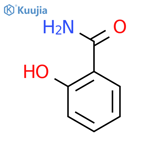

- Salicylamide

- 1-ethoxy-2-ethynylbenzene

- 2-Ethoxybenzylamine

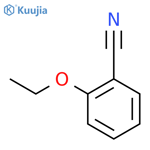

- 2-Ethoxybenzonitrile

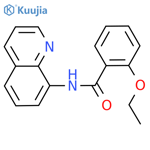

- 2-ethoxy-N-(8-quinolinyl)benzamide

2-Ethoxybenzamide Preparation Products

2-Ethoxybenzamide Verwandte Literatur

-

Rajiv Khatioda,Basanta Saikia,Pranab Jyoti Das,Bipul Sarma CrystEngComm 2017 19 6992

-

Srinivasulu Aitipamula,Pui Shan Chow,Reginald B. H. Tan CrystEngComm 2009 11 889

-

Yajie Hu,Yanan Yang,Jiejing Zhang,Shengnan Jin,Hong Zheng RSC Adv. 2020 10 27050

-

Srinivasulu Aitipamula,Pui Shan Chow,Reginald B. H. Tan CrystEngComm 2010 12 3691

-

Tongzhou Xu,Hong Zheng,Pengyi Zhang,Wei Lin,Yumiko Sekiguchi J. Mater. Chem. A 2015 3 19115

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Benzol und substituierte Derivate Benzamide

- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Benzol und substituierte Derivate Benzonsäuren und Derivate Benzamide

- Lösungsmittel und organische Chemikalien Organische Verbindungen Amine/Sulfonamide

938-73-8 (2-Ethoxybenzamide) Verwandte Produkte

- 21864-67-5(2,6-dimethoxybenzamide)

- 63906-79-6(2-(2-hydroxyethoxy)benzamide)

- 42020-21-3(2,5-Dimethoxybenzamide)

- 53370-90-4(Exalamide)

- 2439-77-2(2-Methoxybenzamide)

- 59643-84-4(2-Propoxybenzamide)

- 2411201-52-8(2-Chloro-N-(1-phenylbenzimidazol-5-yl)propanamide)

- 111946-84-0(1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone)

- 2680739-71-1(3-N-(1H-1,2,3,4-tetrazol-5-yl)acetamidobenzoic acid)

- 609-17-6(Benzenamine,2,3,5-tribromo-)

Empfohlene Lieferanten

Jiangsu Xinsu New Materials Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

atkchemica

Gold Mitglied

CN Lieferant

Reagenz

Amadis Chemical Company Limited

Gold Mitglied

CN Lieferant

Reagenz

Hebei Ganmiao New material Technology Co., LTD

Gold Mitglied

CN Lieferant

Großmenge

Suzhou Genelee Bio-Technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge